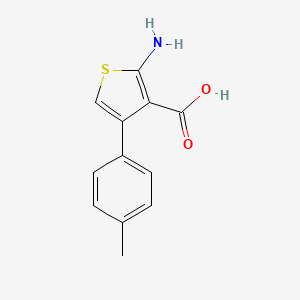
7-Bromo-3-ethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-ethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and an ethyl group at the 3rd position of the quinazolinone core structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and ethyl bromide.
Formation of Quinazolinone Core: The initial step involves the formation of the quinazolinone core through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with formamide under acidic conditions to yield quinazolin-4(3H)-one.
Bromination: The quinazolinone core is then brominated at the 7th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Ethylation: Finally, the brominated quinazolinone is ethylated at the 3rd position using ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-ethylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone core.
Coupling Reactions: The ethyl group at the 3rd position can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Ethylation: Ethyl bromide in the presence of potassium carbonate.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Substituted Quinazolinones: Products with different substituents at the 7th position.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the quinazolinone core.
Aplicaciones Científicas De Investigación
7-Bromo-3-ethylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group influence its binding affinity and selectivity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromoquinazolin-4(3H)-one: Lacks the ethyl group at the 3rd position.
3-Ethylquinazolin-4(3H)-one: Lacks the bromine atom at the 7th position.
7-Chloro-3-ethylquinazolin-4(3H)-one: Contains a chlorine atom instead of bromine at the 7th position.
Uniqueness
7-Bromo-3-ethylquinazolin-4(3H)-one is unique due to the combined presence of the bromine atom and ethyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and potential therapeutic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
7-bromo-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2H2,1H3 |
Clave InChI |
XSKCJOWTGFGEGY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)

![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)



![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)
![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)
